2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethoxyphenyl group, and a methoxyphenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group. This can be done through a nucleophilic substitution reaction where the quinazolinone core is reacted with an ethoxyphenyl halide in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the intermediate compound with a thiol reagent under suitable conditions.
Attachment of the Methoxyphenyl Acetamide Moiety: Finally, the methoxyphenyl acetamide moiety is attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the ethoxyphenyl group, potentially leading to the formation of dihydroquinazolinones or reduced phenyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or reduced phenyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential in various assays for its antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be developed into a drug for treating diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological activity being studied. The compound’s quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity, while the phenyl groups may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the sulfanyl linkage, provides a distinct set of properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H23N3O4S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4S/c1-3-32-20-14-10-18(11-15-20)28-24(30)21-6-4-5-7-22(21)27-25(28)33-16-23(29)26-17-8-12-19(31-2)13-9-17/h4-15H,3,16H2,1-2H3,(H,26,29) |
InChI Key |
ZVNFWXODMLHODL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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